5-(3-Methoxypyrazin-2-yl)thiazol-2-amine
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Overview
Description
5-(3-Methoxypyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine typically involves the reaction of 3-methoxypyrazine-2-carboxylic acid with thioamides under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxypyrazin-2-yl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in various substituted thiazole derivatives .
Scientific Research Applications
5-(3-Methoxypyrazin-2-yl)thiazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine include:
- 5-(2-Pyridyl)thiazol-2-amine
- 5-(2-Furyl)thiazol-2-amine
- 5-(2-Thienyl)thiazol-2-amine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methoxypyrazine moiety, which may confer unique biological activities and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H8N4OS |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(3-methoxypyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H8N4OS/c1-13-7-6(10-2-3-11-7)5-4-12-8(9)14-5/h2-4H,1H3,(H2,9,12) |
InChI Key |
BPAKNKUOPZHYFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1C2=CN=C(S2)N |
Origin of Product |
United States |
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